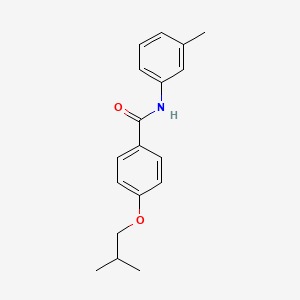![molecular formula C25H28BrN3O2 B5818554 2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide](/img/structure/B5818554.png)
2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide is a chemical compound that has shown potential in scientific research applications. This compound belongs to the class of hydrazide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide can have a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6, in the body. It can also reduce the levels of reactive oxygen species, which are implicated in the development of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide in lab experiments is its potential as an anti-cancer agent. It has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of a range of diseases. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for research on 2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide. One area of research is to study its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine its mechanism of action and potential toxicity. Another area of research is to study its potential as a diagnostic tool for the detection of cancer and other diseases. This compound has also shown potential as a fluorescent probe for the detection of reactive oxygen species. Further research is needed to optimize its use as a diagnostic tool.
Méthodes De Synthèse
The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide involves the reaction of 2-naphthol with 1-bromo-2-naphthalene in the presence of potassium carbonate. The resulting product is then reacted with 4-(diethylamino)benzaldehyde and butanohydrazide in ethanol to yield the final product. The synthesis method has been optimized to yield a high purity product with good yield.
Applications De Recherche Scientifique
2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide has been studied for its potential in scientific research applications. One of the main areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its ability to reduce oxidative stress.
Propriétés
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28BrN3O2/c1-4-22(31-23-16-13-19-9-7-8-10-21(19)24(23)26)25(30)28-27-17-18-11-14-20(15-12-18)29(5-2)6-3/h7-17,22H,4-6H2,1-3H3,(H,28,30)/b27-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWJMNAJQCLKAS-WPWMEQJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=C(C=C1)N(CC)CC)OC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=C(C=C1)N(CC)CC)OC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818471.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)
![2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5818491.png)


![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5818519.png)
![4-[(2,3-dimethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5818543.png)

![N-[4-(butyrylamino)phenyl]-2-naphthamide](/img/structure/B5818559.png)
![4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5818560.png)

![N'-[(5-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5818570.png)